molecular formula C12H15NO5S B5806132 Diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B5806132
M. Wt: 285.32 g/mol
InChI Key: HBIPYSDGLDREDQ-UHFFFAOYSA-N
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Description

Diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Functionalization: The introduction of formamido and ester groups can be achieved through nucleophilic substitution reactions. For example, the formamido group can be introduced by reacting the thiophene derivative with formamide under appropriate conditions.

    Esterification: The ester groups can be introduced by reacting the thiophene derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target. The thiophene ring can also contribute to the compound’s electronic properties, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate: This compound has a phenoxycarbonyl group instead of a formamido group.

    Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate: This compound has an amino group instead of a formamido group.

Uniqueness

Diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the formamido group, which can enhance its hydrogen bonding capabilities and influence its reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and potential pharmaceuticals.

Properties

IUPAC Name

diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-4-17-11(15)8-7(3)9(12(16)18-5-2)19-10(8)13-6-14/h6H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIPYSDGLDREDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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